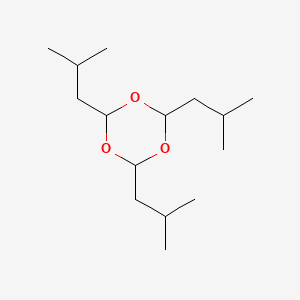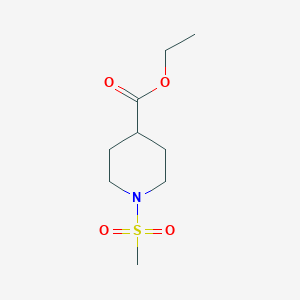
Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate, otherwise known as EMPC, is an organic compound belonging to the class of sulfonamides. It is composed of a piperidine ring, a carboxylic acid, and a methylsulfonyl group. EMPC is used in a variety of scientific research applications, and has become increasingly popular due to its unique properties and ability to be synthesized in a variety of ways.
Scientific Research Applications
Crystal Structure and Polymorph Assessment
- Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate has been analyzed for its crystal structure, particularly in relation to its analogues as potentiators of Ubiquitin C-terminal hydrolase-L1 (UCH-L1) (Mambourg et al., 2021).
Synthesis and Evaluation in Medicinal Chemistry
- This compound has been used as a starting point in the synthesis of various derivatives. For instance, it was used in the creation of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives, which were evaluated for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities (Khalid et al., 2014).
- It was also a key component in synthesizing new propanamide derivatives for potential use as anticancer agents (Rehman et al., 2018).
Antioxidant and Anticholinesterase Activity
- Research has explored the synthesis of novel sulfonyl hydrazones containing piperidine derivatives from ethyl 4-oxopiperidine-1-carboxylate, evaluating their antioxidant capacity and anticholinesterase activity (Karaman et al., 2016).
Antibacterial Potential
- Derivatives synthesized from ethyl piperidin-4-carboxylate were studied for their antibacterial potentials, showing effectiveness against various bacterial strains (Iqbal et al., 2017).
Other Applications
- The compound has been involved in the development of new antibacterial agents, the study of solvent effects on chemical reactions, and as a component in the synthesis of various other chemically significant compounds (Rui, 2010).
properties
IUPAC Name |
ethyl 1-methylsulfonylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-3-14-9(11)8-4-6-10(7-5-8)15(2,12)13/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEISHOJDDIABID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349946 | |
| Record name | ethyl 1-(methylsulfonyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate | |
CAS RN |
217487-18-8 | |
| Record name | ethyl 1-(methylsulfonyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

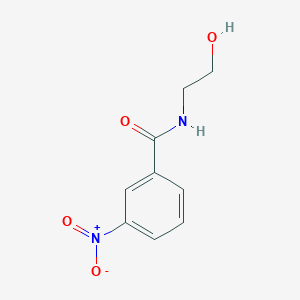
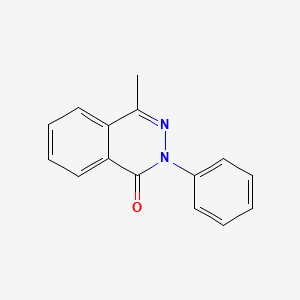
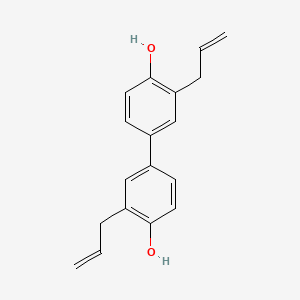
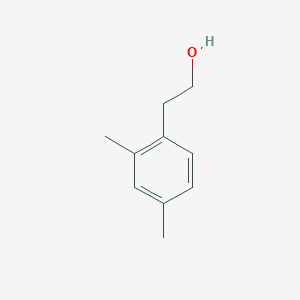
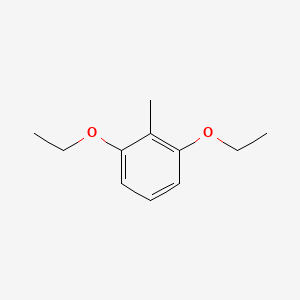
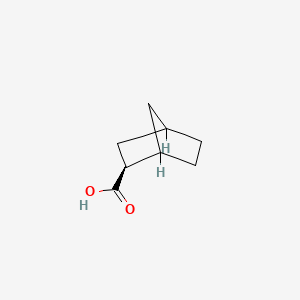
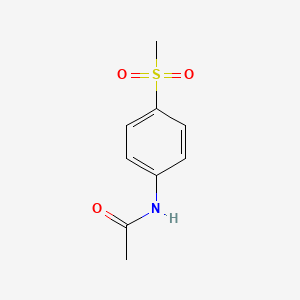
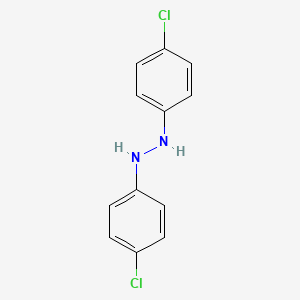
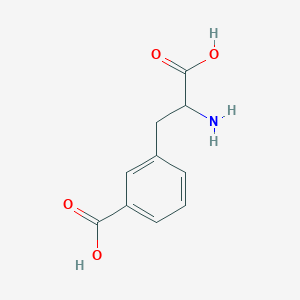

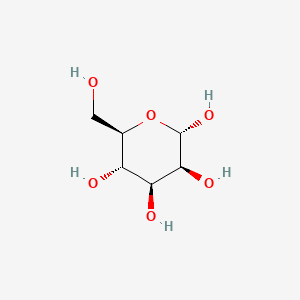
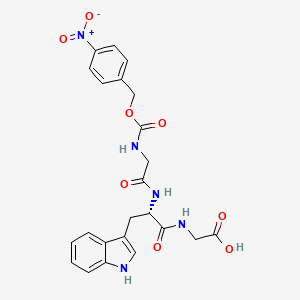
![(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B1606635.png)
